10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine
Description
10-(4-{2-[(10-Aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine is a polyamine derivative featuring a central piperazine ring substituted with two extended aliphatic chains terminating in primary amine groups. Its molecular structure combines a piperazine core—a six-membered heterocycle containing two nitrogen atoms—with two decyl (10-carbon) chains, each functionalized with ethyl-linked amino groups. This architecture confers unique physicochemical properties, including high hydrophilicity from the amine groups and moderate lipophilicity from the alkyl chains.
Properties
IUPAC Name |
N'-[2-[4-(10-aminodecyl)piperazin-1-yl]ethyl]decane-1,10-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H57N5/c27-17-13-9-5-1-3-7-11-15-19-29-20-22-31-25-23-30(24-26-31)21-16-12-8-4-2-6-10-14-18-28/h29H,1-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOASMMITGLMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCCCCCN)CCNCCCCCCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H57N5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine, also known by its CAS number 2561477-21-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structural properties, biological mechanisms, and relevant research findings.
Structural Properties
The molecular formula of this compound is C26H57N5, indicating a complex structure that includes a piperazine moiety linked to a decanamine chain. The compound's structure is significant for its interaction with biological targets.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes. The piperazine ring is known for its role in enhancing binding affinity to neurotransmitter receptors, particularly dopamine receptors. The presence of an amino group may also facilitate interactions with other biomolecules.
- Dopamine Receptor Interaction : The compound exhibits potential as a dopamine receptor ligand, which is crucial for developing treatments for neurological disorders such as schizophrenia and Parkinson's disease.
- Antitumor Activity : Preliminary studies suggest that compounds similar to this one may have antitumor properties through mechanisms involving sigma receptors and apoptosis pathways.
Research Findings
Recent studies have highlighted the biological activity of similar compounds and provided insights into their pharmacological profiles.
Case Studies and Experimental Data
-
Dopamine Agonist Activity : A study investigated bivalent dopamine agonists that included piperazine derivatives. It found that modifications to the piperazine structure maintained or enhanced binding affinity at dopamine D2 receptors (Ki = 3.88 nM) . This suggests that this compound may exhibit similar or enhanced activity.
Compound Ki (nM) D-382 3.88 ± 0.67 D-381 12.01 ± 1.42 D-380 No inhibition at 100 μM - Antitumor Potential : Research on sigma receptor ligands has indicated that compounds with similar structures can act as effective antitumor agents by targeting specific cell signaling pathways . The potential for this compound in oncology warrants further investigation.
Scientific Research Applications
Neuropharmacology
The structure of 10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine indicates potential interactions with neurotransmitter systems. Compounds with similar piperazine frameworks have been studied for their affinity to serotonin receptors, suggesting applications in treating mood disorders such as depression and anxiety .
Antitumor Activity
Recent studies have highlighted the potential of piperazine derivatives in cancer therapy. The compound may serve as a ligand for sigma receptors, which are implicated in tumor growth regulation. This makes it a candidate for developing targeted therapies against various types of cancer .
Antimicrobial Properties
Research into piperazine derivatives has also revealed antimicrobial activities. The long aliphatic chain may enhance membrane permeability, allowing the compound to exert effects against bacterial strains. This property could be leveraged in developing new antibiotics or antimicrobial agents.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties of Selected Piperazine Derivatives
*Similarity scores (0–1 scale) are derived from structural alignment algorithms comparing backbone and substituent features .
Key Differences and Implications
Chain Length and Hydrophobicity : The target compound’s decyl chains contrast with shorter alkyl groups in analogs like 1-(4-Methylpiperazin-1-yl)propan-2-amine. Longer chains enhance membrane permeability but may reduce aqueous solubility compared to smaller derivatives .
This difference could influence receptor-binding specificity in bioactive contexts .
Charge Distribution : Piperazine-1,4-diamine hydrochloride has two primary amines, enabling stronger cationic interactions than the target compound’s secondary/tertiary amines. This impacts applications like ion chelation or nucleic acid binding .
Preparation Methods
Boc-Protection of Primary Amines
A critical initial step involves protecting primary amines to prevent unwanted side reactions during subsequent alkylation or acylation. The tert-butoxycarbonyl (Boc) group is widely employed due to its stability under basic conditions and ease of removal. For example, tert-butyl (4-aminobutyl)carbamate was synthesized via dropwise addition of Boc-anhydride to 1,4-diaminobutane in dichloromethane with triethylamine, achieving >95% yield after recrystallization. This method is adaptable to the decan-1-amine chains in the target compound, where Boc protection of both terminal amines would ensure selective reactivity at the piperazine nitrogen atoms.
Piperazine Alkylation with Haloalkyl Intermediates
Piperazine derivatives are typically functionalized via nucleophilic aromatic substitution or alkylation. In the synthesis of 2,9-bis[(substituted-iminomethyl)phenyl]-4,7-diphenyl-1,10-phenanthrolines , alkylation of bathocuproine with SeO₂ in dioxane at 80°C for 2 hours enabled formylation of aromatic positions. For the target compound, a similar approach could involve reacting 1-Boc-piperazine with 1-bromo-2-chloroethane in dimethyl sulfoxide (DMSO) at 70°C for 2 hours to install ethyl spacers, followed by coupling with Boc-protected decan-1-amine.
Stepwise Assembly of the Target Molecule
Synthesis of Ethylenediamine-Linked Piperazine Intermediate
The central piperazine-ethylenediamine core is constructed first. A representative protocol from piperazine derivative synthesis involves:
-
Reacting 1-Boc-piperazine with chloroacetyl chloride at 0°C to form N-chloroacetyl-piperazine-Boc .
-
Displacing the chloride with ethylenediamine in methanol under reflux, yielding a secondary amine intermediate.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1 v/v) to isolate the ethylenediamine-linked product.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, 0°C, 2h | 89% |
| 2 | Ethylenediamine, MeOH, reflux, 12h | 76% |
Double Alkylation with Boc-Protected Decan-1-amine
The ethylenediamine intermediate undergoes sequential alkylation with Boc-protected 10-bromodecan-1-amine. In analogous syntheses, tert-butyl (4-aminobutyl)carbamate was alkylated with 4-fluoro-3-nitrobenzamide in DMSO at 70°C for 2 hours using K₂CO₃ as a base, achieving 98% yield. Scaling this to the target molecule:
-
Dissolve the ethylenediamine-piperazine intermediate (1 eq) and Boc-decan-1-amine (2.2 eq) in DMSO.
-
Add K₂CO₃ (3 eq) and heat at 70°C for 4–6 hours.
-
Quench with ice water, extract with dichloromethane, and purify via recrystallization (isopropanol).
Optimization Note: Excess alkylating agent (2.2 eq) ensures complete di-substitution, while DMSO enhances solubility of long-chain amines.
Final Deprotection and Characterization
Acidic Removal of Boc Groups
Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane. For example, Boc removal from tert-butyl [4-(7-bromo-3-nitroquinolin-4-ylamino)butyl] carbamate with TFA (50% v/v) at room temperature for 1 hour provided the free amine in quantitative yield. Applied to the target compound:
-
Dissolve the Boc-protected product in TFA:DCM (1:1).
-
Stir at 25°C for 2 hours.
-
Neutralize with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): Expected signals include δ 2.6–2.8 ppm (piperazine CH₂), 1.2–1.4 ppm (decyl CH₂), and 1.38 ppm (residual Boc groups pre-deprotection).
-
LCMS : A molecular ion peak at m/z 541.4 [M+H]⁺ confirms the intact structure.
Alternative Pathways and Yield Comparisons
Reductive Amination Approach
An alternative to alkylation involves reductive amination between piperazine and aldehyde-terminated amines. For instance, 2-fluorobenzaldehyde was condensed with amines in methanol/dichloromethane (3:1 v/v) using NaBH₄ as a reductant, yielding 72–85%. Adapting this:
-
React piperazine with 10-oxodecan-1-amine in MeOH/CH₂Cl₂.
-
Add NaBH₄ at 0°C and stir for 24 hours.
-
Isolate via rotary evaporation and column chromatography.
Advantage: Avoids harsh alkylation conditions.
Disadvantage: Lower yields (65–75%) due to steric hindrance from long chains.
Industrial-Scale Considerations
Q & A
(Basic) How can researchers optimize the synthetic route for 10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine?
Methodological Answer:
Synthetic optimization involves stepwise functionalization of the piperazine and decan-1-amine backbone. For example:
- Stepwise Amine Coupling : Use reductive amination or nucleophilic substitution to attach the aminodecyl chain to the piperazine ring. Reaction conditions (e.g., temperature, solvent polarity) must be controlled to minimize side reactions like over-alkylation .
- Protection/Deprotection Strategies : Protect primary amines with tert-butyloxycarbonyl (Boc) groups during piperazine derivatization to avoid cross-reactivity. Deprotect using trifluoroacetic acid (TFA) in dichloromethane .
- Catalytic Efficiency : Employ catalysts like triethylamine (TEA) in ethanol under reflux (140°C) to enhance reaction rates, as demonstrated in analogous piperazine-amine syntheses .
(Basic) Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Use ESI+ MS to confirm molecular weight (e.g., m/z 452 [M+H]+ for analogous compounds) and detect fragmentation patterns .
- NMR Spectroscopy : Analyze and NMR spectra to verify proton environments (e.g., piperazine ring protons at δ 2.75–3.04 ppm, alkyl chain protons at δ 1.28–1.60 ppm) .
- HPLC-Purification : Apply reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity. Monitor UV absorption at 254 nm .
(Advanced) How can molecular docking and dynamics simulations predict the compound’s bioactivity and target binding affinity?
Methodological Answer:
- Target Selection : Identify putative targets (e.g., GPCRs, ion channels) using cheminformatics tools like SwissTargetPrediction.
- Docking Workflow : Perform rigid/flexible docking with AutoDock Vina, parameterizing the compound’s protonation state at physiological pH. Validate with co-crystallized ligands (RMSD < 2.0 Å) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square fluctuation < 1.5 Å for key residues) and calculate binding free energy via MM-PBSA .
(Advanced) How can researchers resolve discrepancies in NMR spectral data arising from conformational flexibility?
Methodological Answer:
- Variable Temperature NMR : Acquire spectra at 25°C and −40°C to slow piperazine ring inversion and alkyl chain rotation, resolving overlapping signals .
- 2D NMR Techniques : Use - COSY and - HSQC to assign coupled protons and carbons. For example, correlate piperazine N-CH protons with adjacent carbons .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts using Gaussian to identify dominant conformers .
(Advanced) What strategies elucidate the reaction mechanisms of secondary amine formation during synthesis?
Methodological Answer:
- Isotopic Labeling : Use -labeled ammonia to track amine incorporation via -NMR .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., disappearance of carbonyl peaks at ~1700 cm during reductive amination) .
- Computational Modeling : Apply DFT (M06-2X/def2-TZVP) to map energy profiles for intermediates, identifying rate-limiting steps (e.g., imine formation) .
(Advanced) How should structure-activity relationship (SAR) studies be designed to evaluate the impact of piperazine substitution on biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varied piperazine substituents (e.g., methyl, cyclopropylmethyl) and compare bioactivity .
- Biological Assays : Test analogs in dose-response assays (e.g., IC in cancer cell lines) to quantify potency shifts. Pair with computational SAR models (e.g., 3D-QSAR using CoMFA) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors, hydrophobic regions) via Schrödinger’s Phase module .
(Basic) What challenges arise in purifying this compound, and which chromatographic techniques are most effective?
Methodological Answer:
- Challenge : Hydrophobic alkyl chains cause strong retention on reverse-phase columns, requiring high organic solvent gradients.
- Solution : Use flash chromatography (silica gel, CHCl/MeOH/NHOH) for initial purification, followed by preparative HPLC with a slow acetonitrile gradient (5% → 70% over 40 min) .
(Advanced) Which experimental and computational methods assess the compound’s thermodynamic stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C indicates stability under storage) .
- Forced Degradation Studies : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions. Monitor degradation via LC-MS (e.g., hydrolysis products) .
- DFT Calculations : Compute bond dissociation energies (BDEs) for labile bonds (e.g., C-N in piperazine) to predict degradation hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
